molecular formula C11H14FNO4S B2701593 Benzyl N-(2-fluorosulfonylpropyl)carbamate CAS No. 2344685-85-2

Benzyl N-(2-fluorosulfonylpropyl)carbamate

Cat. No.: B2701593
CAS No.: 2344685-85-2
M. Wt: 275.29
InChI Key: NXAQSVWDTPHMEK-UHFFFAOYSA-N
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Description

Benzyl N-(2-fluorosulfonylpropyl)carbamate is a chemical compound with the molecular formula C11H14FNO4S. It is known for its unique structure, which includes a benzyl group, a carbamate group, and a fluorosulfonylpropyl moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

Benzyl N-(2-fluorosulfonylpropyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for Benzyl N-(2-fluorosulfonylpropyl)carbamate indicates that it is dangerous . The hazard statements include H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(2-fluorosulfonylpropyl)carbamate typically involves the reaction of benzyl carbamate with 2-fluorosulfonylpropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(2-fluorosulfonylpropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorosulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Benzyl N-(2-fluorosulfonylpropyl)carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to their inhibition. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

  • Benzyl N-(2-chlorosulfonylpropyl)carbamate
  • Benzyl N-(2-bromosulfonylpropyl)carbamate
  • Benzyl N-(2-iodosulfonylpropyl)carbamate

Comparison: Benzyl N-(2-fluorosulfonylpropyl)carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it particularly useful in specific research applications.

Properties

IUPAC Name

benzyl N-(2-fluorosulfonylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-9(18(12,15)16)7-13-11(14)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAQSVWDTPHMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OCC1=CC=CC=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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